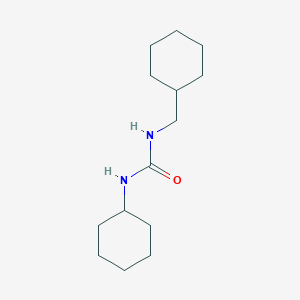1-Cyclohexyl-3-(cyclohexylmethyl)urea
CAS No.: 2222-58-4
Cat. No.: VC16100501
Molecular Formula: C14H26N2O
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2222-58-4 |
|---|---|
| Molecular Formula | C14H26N2O |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | 1-cyclohexyl-3-(cyclohexylmethyl)urea |
| Standard InChI | InChI=1S/C14H26N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h12-13H,1-11H2,(H2,15,16,17) |
| Standard InChI Key | PMBPKSGAGUUSQE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CNC(=O)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-Cyclohexyl-3-(cyclohexylmethyl)urea (CAS: 2222-58-4) is a disubstituted urea derivative. Its molecular structure consists of a urea core () where one amino group is substituted with a cyclohexyl moiety, and the other is linked to a cyclohexylmethyl group. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ChemSpider | |
| Molecular Weight | 238.375 g/mol | ChemSpider |
| Exact Mass | 238.2045 g/mol | ChemSpider |
| IUPAC Name | 1-Cyclohexyl-3-(cyclohexylmethyl)urea | PubChem |
The compound’s three-dimensional conformation is influenced by the steric bulk of the cyclohexyl groups, which may adopt chair or boat configurations depending on the solvent and temperature .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-cyclohexyl-3-(cyclohexylmethyl)urea likely follows standard urea formation protocols. A plausible method involves the reaction of cyclohexylamine with cyclohexylmethyl isocyanate:
This reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming a stable urea linkage. Similar strategies have been employed for synthesizing N-aryl urea derivatives .
Reactivity and Stability
Urea derivatives are generally stable under ambient conditions but may undergo hydrolysis under strongly acidic or basic conditions, yielding corresponding amines and carbon dioxide. The cyclohexyl groups enhance hydrophobicity, reducing solubility in polar solvents.
Physicochemical Properties
Solubility and Partitioning
1-Cyclohexyl-3-(cyclohexylmethyl)urea is expected to exhibit low water solubility due to its hydrophobic cyclohexyl substituents. The calculated partition coefficient () of 3.12 for a related compound (1-cyclohexyl-3-(4-hydroxyphenyl)urea) suggests moderate lipophilicity, which may facilitate membrane permeability in biological systems.
Thermal Properties
Thermogravimetric analysis (TGA) of similar urea compounds reveals decomposition temperatures above 200°C . The absence of melting point data for this specific compound indicates that it may exist as an amorphous solid or require specialized crystallization conditions.
Industrial and Material Science Applications
Polymer Chemistry
Urea derivatives serve as crosslinking agents in polyurethane synthesis. The cyclohexyl groups in 1-cyclohexyl-3-(cyclohexylmethyl)urea could enhance the thermal stability and mechanical properties of resulting polymers, making them suitable for high-performance coatings or adhesives.
Catalysis
The compound’s ability to coordinate metal ions, as seen in nickel and cadmium complexes of analogous ureas , positions it as a candidate for catalytic applications. Such complexes may act as precursors for heterogeneous catalysts in organic transformations.
Recent Advances and Future Directions
Recent patents (e.g., US8815951) highlight the compound’s potential in therapeutic development, particularly for diseases involving epoxide hydrolase dysregulation . Future research should prioritize:
-
Synthetic Optimization: Developing scalable and eco-friendly synthesis routes.
-
Biological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.
-
Material Studies: Exploring its role in advanced polymer networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume